molecular formula C4H3LiN2O2S B2568820 Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate CAS No. 1810070-07-5

Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate

Cat. No. B2568820
CAS RN: 1810070-07-5
M. Wt: 150.08
InChI Key: WWNTUTIEDNLPLZ-UHFFFAOYSA-M
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Description

Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate is a chemical compound that is commonly used in various fields, such as organic chemistry, pharmaceuticals, and material science . It is a salt of lithium with the organic compound 5-methyl-1,3,4-thiadiazole-2-carboxylic acid, and has the molecular formula C5H5LiN2O2S .


Molecular Structure Analysis

The molecular structure of Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate is represented by the InChI code 1S/C4H4N2O2S.Li/c1-2-5-6-3(9-2)4(7)8;/h1H3,(H,7,8);/q;+1/p-1 . This compound has a wide range of applications due to its unique properties, including its ability to act as a strong nucleophile and its high reactivity with a variety of organic and inorganic compounds .


Physical And Chemical Properties Analysis

Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate has a molecular weight of 150.09 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Safety And Hazards

Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

lithium;5-methyl-1,3,4-thiadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S.Li/c1-2-5-6-3(9-2)4(7)8;/h1H3,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNTUTIEDNLPLZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=NN=C(S1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3LiN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate

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